molecular formula C7H4ClN3O B13654130 8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one

8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B13654130
M. Wt: 181.58 g/mol
InChI Key: FZTBGKSDUSTTMH-UHFFFAOYSA-N
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Description

8-Chloropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H4ClN3O. It is known for its potential applications in medicinal chemistry due to its unique structure and properties. The compound is characterized by a pyrido[4,3-d]pyrimidine core with a chlorine atom at the 8th position and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrido[4,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable chlorinated reagent, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 8-Chloropyrido[4,3-d]pyrimidin-4-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines (R-NH2) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Chloropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

8-Chloropyrido[4,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

  • 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
  • 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
  • 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
  • 2,4,6-Trichloropyrido[3,4-d]pyrimidine

These compounds share a similar pyrido[4,3-d]pyrimidine core but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical properties and biological activities, making each compound unique in its applications and effects.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

8-chloro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)

InChI Key

FZTBGKSDUSTTMH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=CNC2=O

Origin of Product

United States

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